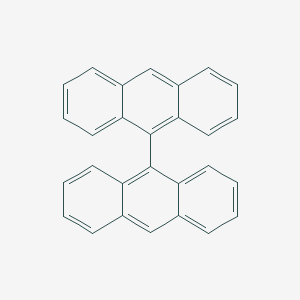

9,9'-Bianthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-anthracen-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074438 | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055-23-8 | |

| Record name | 9,9′-Bianthryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9'-Bianthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bianthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 9,9'-Bianthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9'-Bianthracene is a polycyclic aromatic hydrocarbon (PAH) composed of two anthracene units linked by a single carbon-carbon bond at their respective 9-positions. This unique structure, where the two bulky aromatic systems are in close proximity, gives rise to a host of interesting and potentially useful photophysical and electronic properties. The steric hindrance between the anthracene moieties forces them into a nearly orthogonal arrangement in the ground state. This twisted conformation has profound implications for its excited-state dynamics, leading to phenomena such as symmetry-breaking charge transfer. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, spectroscopic characteristics, crystal structure, and thermal stability, supported by experimental protocols and data.

Molecular Structure and Isomerism

This compound is a non-planar molecule with the two anthracene systems adopting a twisted conformation relative to each other to minimize steric hindrance. This results in the molecule possessing axial chirality.

Conformational Isomers: Due to the rotation around the central C-C single bond, this compound can exist as different conformational isomers, or conformers. The most stable conformation is a twisted, non-planar structure.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from Anthraquinone

This one-pot reaction involves a Clemmensen reduction, a Pinacol coupling, and an E1-elimination.

Materials:

-

Anthraquinone (6 g)

-

Tin granules (24 g)

-

Glacial acetic acid (72 ml)

-

Concentrated hydrochloric acid (37%, 36 ml)

-

7% Hydrochloric acid

-

Toluene

Procedure:

-

To a 250 ml three-neck round-bottom flask equipped with a Dimroth condenser and an addition funnel, add anthraquinone and tin granules.

-

Add glacial acetic acid and stir the suspension.

-

Heat the mixture to reflux.

-

Slowly add the concentrated hydrochloric acid via the addition funnel over approximately one hour.

-

Continue refluxing for another four hours. A color change from yellow to olive green should be observed.

-

While still hot, decant the reaction mixture into a beaker, leaving behind unreacted tin.

-

After cooling to room temperature, filter the product suspension under vacuum.

-

Recrystallize the crude product from hot toluene to yield pure this compound.

Experimental Protocol 2: Synthesis from 9-Bromoanthracene

This method involves the coupling of 9-bromoanthracene using a copper catalyst.

Materials:

-

9-Bromoanthracene (5.0 g)

-

Copper powder (3.0 g)

-

Toluene

Procedure:

-

Grind 9-bromoanthracene and copper powder together to create an intimate mixture.

-

Heat the mixture in a test tube with a Bunsen burner until it boils freely and maintain this temperature for about 10 minutes. The mixture will turn dark brown.

-

After cooling, add toluene portion-wise and heat to boiling until all the solid dissolves.

-

Filter the hot solution.

-

Allow the filtrate to cool to deposit crystals of this compound.

-

Wash the crystals with a small amount of toluene and dry them.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a key technique for characterizing the structure of this compound.

Experimental Protocol for 1H NMR:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: 298 K.

-

Procedure: Dissolve a small amount of the synthesized this compound in CDCl₃. Record the 1H NMR spectrum.

1H NMR Data (400 MHz, CDCl₃):

-

δ 8.68 (s, 2H)

-

δ 8.15 (d, J = 8.6 Hz, 4H)

-

δ 7.44 (ddd, J = 8.3, 6.6, 1.2 Hz, 4H)

-

δ 7.14 (ddd, J = 8.8, 6.3, 1.2 Hz, 4H)

-

δ 7.08 (dd, J = 8.8, 1.26 Hz, 4H)[1]

UV-Visible Absorption and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and fluorescence spectra that are sensitive to the solvent environment. In polar solvents, the fluorescence spectrum shows a significant red-shift and a decrease in quantum yield, which is attributed to the formation of a twisted intramolecular charge-transfer (TICT) state.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer and a fluorescence spectrophotometer.

-

Solvents: A range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, ethanol, acetonitrile).

-

Procedure:

-

Prepare dilute solutions of this compound in the chosen solvents. The concentration should be low enough to avoid aggregation effects (typically in the micromolar range).

-

Record the UV-Vis absorption spectra.

-

Record the fluorescence emission spectra by exciting at a wavelength corresponding to an absorption maximum.

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or 9,10-diphenylanthracene).

-

Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.

-

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Cyclohexane | ~360, 380, 400 | ~410, 430 | 0.54 | 3.6 ns[2] |

| Ethanol | ~360, 380, 400 | ~480 (broad) | 0.13[3] | 182.75 ns[3] |

| Acetonitrile | ~360, 380, 400 | ~500 (broad) | - | - |

Crystal Structure

The single-crystal X-ray diffraction data for this compound and its solvates are available from the Cambridge Crystallographic Data Centre (CCDC). The deposition numbers CCDC 2338346, 2338347, and 2338348 correspond to the crystal structures of this compound grown from a melt (solvent-free) and with intercalated solvent molecules (o-xylene and chlorobenzene), respectively.[4] These structures confirm the orthogonal arrangement of the two anthracene moieties. The packing of the molecules in the crystal lattice is influenced by the presence of solvent molecules, which in turn affects the photophysical properties.

Table 2: Key Crystallographic Parameters for this compound (Solvent-Free)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.93 |

| b (Å) | 13.06 |

| c (Å) | 12.89 |

| β (°) | 100.4 |

| Volume (ų) | 1809 |

| Z | 4 |

Note: The above data is representative and should be confirmed by accessing the specific CIF files from the CCDC.

Thermal Stability

Experimental Protocol for Thermogravimetric Analysis (TGA):

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

-

Procedure:

-

Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset of mass loss indicates the beginning of decomposition.

-

Experimental Protocol for Differential Scanning Calorimetry (DSC):

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in a DSC pan and seal it.

-

Procedure:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to or from the sample as a function of temperature.

-

Endothermic peaks can indicate melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition.

-

Signaling Pathways and Logical Relationships

While this compound is not known to be directly involved in specific biological signaling pathways, its fundamental photophysical properties, particularly the phenomenon of symmetry-breaking charge transfer (SBCT), represent a key logical relationship that governs its behavior in different environments.

Symmetry-Breaking Charge Transfer (SBCT)

Upon photoexcitation in a polar solvent, this compound can undergo a process called symmetry-breaking charge transfer. In this process, the initially delocalized excited state localizes on one of the anthracene moieties, which then accepts an electron from the other anthracene unit, resulting in a charge-separated state with one positively charged and one negatively charged anthracene ring. This process is highly dependent on the polarity and dynamics of the surrounding solvent molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying the Influence of Charge -Transfer Formation on the Fluorescence Spectra of (9,9`-Bianthracene) Compound [js.alkutcollege.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9,9'-Bianthracene from Anthraquinone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway from the common starting material, anthraquinone, to the valuable polycyclic aromatic hydrocarbon, 9,9'-bianthracene. This compound is a molecule of significant interest due to its strong luminescent properties, making it a key component in applications such as organic light-emitting diodes (OLEDs) and advanced sensing systems.[1] This document delineates the core two-stage synthetic strategy: the initial reduction of anthraquinone to the critical intermediate, anthrone, followed by the reductive dimerization of anthrone to yield the target compound. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present key analytical data to guide researchers through a successful synthesis.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound from anthraquinone is most effectively achieved through a two-stage process that can be performed sequentially or as a "one-pot" reaction. The fundamental logic involves transforming one of the quinone carbonyls into a reactive methylene group, which then serves as the point of C-C bond formation.

-

Stage 1: Reduction to Anthrone. Anthraquinone, a stable and commercially available dione, is first partially reduced to anthracen-9(10H)-one, commonly known as anthrone. This step is crucial as it creates the necessary C-H bonds at the 9-position for the subsequent coupling reaction.

-

Stage 2: Reductive Coupling of Anthrone. The anthrone intermediate is then dimerized under acidic and reducing conditions to form the this compound scaffold. This proceeds through a proposed pinacol-type coupling followed by dehydration, ultimately yielding the fully aromatic final product.

The following diagram illustrates the overall synthetic workflow.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of the Anthrone Intermediate

The conversion of anthraquinone to anthrone is a classic reduction reaction in organic chemistry.[2][3] Several reducing agents can accomplish this, but the use of metallic tin in an acidic medium is a well-established and reliable method, akin to a Clemmensen reduction.[4][5][6]

Reaction Mechanism: The Role of Tin and Acid

The reaction is typically carried out in glacial acetic acid with the addition of concentrated hydrochloric acid.[4][5] The mechanism involves the following key steps:

-

Protonation: A carbonyl oxygen of anthraquinone is protonated by the strong acid, increasing the electrophilicity of the carbonyl carbon.

-

Electron Transfer: The metallic tin (Sn) acts as the reducing agent, donating electrons to the protonated carbonyl group. This process occurs in single-electron transfer steps.

-

Formation of Intermediates: The electron transfer leads to the formation of radical intermediates which are subsequently protonated.

-

Elimination: A molecule of water is eliminated, and further reduction and protonation steps convert the carbonyl group into a methylene group (CH₂), yielding anthrone.

The following diagram details the reductive pathway.

Caption: Simplified mechanism for the reduction of anthraquinone to anthrone.

Experimental Protocol: Anthrone Synthesis

This protocol is adapted from the robust and validated procedure found in Organic Syntheses.[4]

Materials:

-

Anthraquinone (0.5 mole, 104 g)

-

Granulated Tin (0.86 atom, 100 g)

-

Glacial Acetic Acid (750 mL)

-

Concentrated Hydrochloric Acid (sp. gr. 1.19, 250 mL)

-

2 L Round-bottomed flask

-

Reflux condenser

Procedure:

-

Combine 104 g of anthraquinone and 100 g of granulated tin in a 2 L round-bottomed flask.

-

Add 750 mL of glacial acetic acid to the flask and fit it with a reflux condenser.

-

Heat the mixture to a boil using a heating mantle.

-

Once boiling, begin the slow, dropwise addition of 250 mL of concentrated hydrochloric acid over a period of approximately two hours. Maintain a steady reflux throughout the addition.

-

After the addition is complete, continue to reflux the mixture until the anthraquinone has completely dissolved. If dissolution is slow, small additional portions of tin and HCl may be required.[5]

-

While hot, filter the reaction mixture through a porous Gooch crucible or fluted filter paper to remove any unreacted tin.[4]

-

Add 100 mL of water to the hot filtrate and allow it to cool. To encourage crystallization, place the flask in an ice-water bath until the solution reaches approximately 10°C.[5]

-

Collect the precipitated anthrone crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with water to remove residual acid.

-

Dry the product on a porous plate or in a desiccator. The expected yield of crude product is approximately 80 g (82.5%).[4]

-

For purification, recrystallize the crude anthrone from a 3:1 mixture of benzene and petroleum ether. This should yield about 60 g (62%) of pure anthrone with a melting point of 154–155°C.[4]

Data Summary: Anthrone Synthesis

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Anthraquinone | 208.21 | 284-286 | Yellow solid |

| Anthrone | 194.23 | 154-157 | White to light yellow needles |

Data sourced from Chemistry Online.[5]

Stage 2: Synthesis of this compound

The direct conversion of anthraquinone to this compound in a single step is possible by extending the reaction time and using more forceful conditions than those for isolating anthrone.[7] This "one-pot" procedure leverages the in-situ formation of anthrone, which then undergoes a reductive coupling.

Reaction Mechanism: From Anthrone to Bianthracene

The formation of the 9,9' C-C bond is a complex process proposed to involve a sequence of a Clemmensen reduction, a Pinacol-type coupling, and an E1 elimination, all occurring in the same reaction vessel.[7]

-

Anthrone Formation: As described in Stage 1, anthraquinone is reduced to anthrone.

-

Pinacol-type Coupling: Under the strongly acidic and reducing conditions, two molecules of anthrone (or its enol tautomer, anthrol) are thought to couple at the 9-position. This likely proceeds through a radical mechanism initiated by the reducing metal, forming a diol intermediate (a pinacol).

-

Dehydration/Elimination: The diol intermediate is unstable in the hot, acidic medium. It undergoes a double E1-type elimination of two water molecules to form the thermodynamically stable, fully aromatic this compound system.

Caption: Proposed mechanism for the reductive coupling of anthrone.

Context: Alternative Biaryl Coupling Methods

While the direct reductive coupling is efficient, it is important to recognize other established methods for biaryl synthesis to appreciate the context and advantages of this route. The Ullmann reaction , for instance, is a classic method for coupling aryl halides using metallic copper, often at high temperatures.[8][9][10] The synthesis of this compound could theoretically be achieved by the Ullmann coupling of 9-bromoanthracene with copper bronze, a reaction that has been demonstrated experimentally.[7] However, this would require the prior synthesis and purification of 9-bromoanthracene, adding steps and complexity compared to the direct route from anthraquinone.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is based on a reported experimental procedure for the direct conversion of anthraquinone.[7]

Materials:

-

Anthraquinone

-

Granulated Tin metal

-

Glacial Acetic Acid

-

Fuming Hydrochloric Acid (handle with extreme care in a fume hood)

-

Toluene (for recrystallization)

-

Three-neck round-bottomed flask, reflux condenser, addition funnel

Procedure:

-

In a three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add the anthraquinone and tin metal granules.

-

Pour in glacial acetic acid to create a suspension.

-

Begin heating the mixture to a steady reflux.

-

Carefully fill the addition funnel with fuming hydrochloric acid.

-

Once the mixture is refluxing, add the fuming hydrochloric acid extremely slowly (dropwise) over the course of approximately one hour. Caution: This addition is highly exothermic and releases corrosive fumes.

-

After the addition is complete, maintain the reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by observing the disappearance of the starting material.

-

Allow the reaction mixture to cool to room temperature and then pour it into a large volume of cold water.

-

Collect the resulting solid precipitate by vacuum filtration and wash it extensively with water.

-

Dry the crude product thoroughly.

-

Purify the crude this compound by recrystallization from hot toluene. The pure product appears as crystals that exhibit a characteristic bright blue fluorescence under UV irradiation.[7]

Product Characterization

The final product, this compound, is a stable polycyclic aromatic hydrocarbon. Its identity can be confirmed through standard analytical techniques.

| Property | Value |

| Chemical Formula | C₂₈H₁₈ |

| Molecular Weight | 354.44 g/mol [11][12][13] |

| CAS Number | 1055-23-8[11][12][13] |

| Appearance | Crystalline solid |

| Key Feature | Exhibits strong blue fluorescence under UV light[7][14] |

Conclusion

The synthesis of this compound from anthraquinone is a robust and accessible pathway for producing a valuable fluorophore. The strategy relies on the well-understood reduction of anthraquinone to anthrone, which serves as a pivotal intermediate. This intermediate can then be dimerized in a reductive coupling reaction to form the final product. By employing a one-pot method with carefully controlled conditions, researchers can efficiently convert a common starting material into a high-value compound suitable for applications in materials science and analytical chemistry. The protocols described herein, grounded in established literature, provide a reliable foundation for the successful execution of this synthesis.

References

-

Wikipedia. Anthrone. [Link]

-

Organic Syntheses. Anthrone. [Link]

-

Chemistry Online. (2023-01-25). Microscale - Synthesis of anthrone from anthraquinone. [Link]

- Google P

-

Pouwer, R. H., & Williams, C. M. (2015). Recent total syntheses of anthraquinone-based natural products. RSC Advances, 5(11), 8124–8146. [Link]

-

CHEM 263, University of Massachusetts Amherst. (2009-10-08). Lecture Notes. [Link]

-

Chemistry Stack Exchange. (2022-04-15). Partial reduction of anthraquinone to anthrone using stannous chloride?. [Link]

-

Ruixibiotech. 9,9-Bianthracene CAS:1055-23-8. [Link]

-

Sciencemadness Discussion Board. (2023-12-02). Synthesis of this compound from anthraquinone. [Link]

-

NIST WebBook. This compound. [Link]

-

AMI Scientific. This compound TCI Analytical reagent. [Link]

-

PubChem. 9,9'-Bianthryl. [Link]

-

Kader, S. I., & Wahab, W. S. A. (2023). Studying the Influence of Charge-Transfer Formation on the Fluorescence Spectra of (9,9`-Bianthracene) Compound. Alkut university college journal, 7(2), 106-117. [Link]

-

NIST WebBook. This compound. [Link]

-

NIST WebBook. This compound. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

SynArchive. Ullmann Coupling. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

- 1. 9,9-Bianthracene CAS:1055-23-8 - Ruixibiotech [ruixibiotech.com]

- 2. Anthrone - Wikipedia [en.wikipedia.org]

- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. Sciencemadness Discussion Board - Synthesis of 9,9‘-bianthracene from anthraquinone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. Studying the Influence of Charge -Transfer Formation on the Fluorescence Spectra of (9,9`-Bianthracene) Compound [js.alkutcollege.edu.iq]

An In-depth Technical Guide to 9,9'-Bianthracene: Chemical Structure and IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9'-Bianthracene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science and organic electronics. Its unique photophysical properties, stemming from the sterically hindered bond between the two anthracene moieties, make it a valuable component in the development of advanced materials. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and key physicochemical properties of this compound, along with a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound consists of two anthracene units linked by a single covalent bond at their respective 9 and 9' positions. The steric hindrance between the hydrogen atoms on the proximate aromatic rings forces the anthracene moieties to adopt a non-planar conformation.

The IUPAC name for this compound is This compound . An alternative, equally valid IUPAC name is 9-(9-anthryl)anthracene [1][2].

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈ | [1][3] |

| Molecular Weight | 354.44 g/mol | [1][2] |

| CAS Number | 1055-23-8 | [1] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | >300 °C |

Crystallographic Data

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The following table summarizes key bond lengths, bond angles, and torsion angles obtained from the crystallographic information file (CIF) with CCDC deposition number 2338346.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C(9)-C(9') | - | 1.508 |

| C(9)-C(9a) | - | 1.516 |

| C(9)-C(8a) | - | 1.517 |

| C(1)-C(2) | - | 1.373 |

| C(2)-C(3) | - | 1.411 |

| C(3)-C(4) | - | 1.365 |

| C(4)-C(4a) | - | 1.427 |

| C(4a)-C(10a) | - | 1.420 |

| C(10)-C(10a) | - | 1.391 |

| Bond Angles | ||

| C(9a)-C(9)-C(9') | - | 113.8 |

| C(8a)-C(9)-C(9') | - | 114.1 |

| C(9a)-C(9)-C(8a) | - | 104.9 |

| C(1)-C(9a)-C(9) | - | 122.0 |

| C(10a)-C(9a)-C(9) | - | 118.0 |

| Torsion (Dihedral) Angles | ||

| C(9a)-C(9)-C(9')-C(9'a) | - | 88.5 |

| C(8a)-C(9)-C(9')-C(8'a) | - | 91.5 |

Note: The data presented is based on a representative crystal structure and may vary slightly depending on the crystallographic study.

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

This protocol details the synthesis of this compound from 9-bromoanthracene using a copper-catalyzed Ullmann coupling reaction.

Materials:

-

9-Bromoanthracene

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 9-bromoanthracene (1.0 eq) and activated copper powder (2.0 eq). Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a dilute solution of hydrochloric acid and stir. This will dissolve the excess copper and copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane to isolate the pure this compound.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent such as toluene or a mixture of hexane and acetone to obtain crystalline this compound.

Mandatory Visualizations

Caption: Chemical structure of this compound with IUPAC numbering.

Caption: Logical workflow for determining the IUPAC name of this compound.

References

photophysical and photochemical properties of bianthracenes

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Bianthracenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core . It includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of fundamental processes to facilitate a deeper understanding of these versatile molecules.

Introduction to Bianthracenes

Bianthracenes, which consist of two anthracene units linked by a single bond, are a fascinating class of polycyclic aromatic hydrocarbons. Their unique structure, with two electronically coupled chromophores, gives rise to complex and tunable photophysical and photochemical behaviors. These properties are highly sensitive to the substitution pattern on the anthracene rings and the surrounding solvent environment. This sensitivity makes them promising candidates for applications in molecular switches, fluorescent probes, and photosensitizers in drug development. A key characteristic is their ability to undergo photodimerization, a reversible [4π + 4π] cycloaddition reaction, which forms the basis for many of their applications.[1][2]

Photophysical Properties

The photophysical properties of bianthracenes are governed by the interplay between the locally excited (LE) state of the individual anthracene moieties and charge-transfer (CT) states. Upon photoexcitation, these molecules can exhibit complex relaxation dynamics, including fluorescence and intersystem crossing to the triplet state.

Absorption and Emission

Bianthracenes typically display structured absorption spectra in the UV region, characteristic of the π-π* transitions of the anthracene core.[3] The position of the absorption maxima (λ_abs) can be influenced by substituents. Their emission properties are highly dependent on solvent polarity. In nonpolar solvents, they often exhibit structured fluorescence from a locally excited state. In polar solvents, the emission can become broad and significantly red-shifted due to the formation of a twisted intramolecular charge transfer (TICT) state.[4]

Jablonski Diagram for Bianthracenes

The photophysical processes of absorption, fluorescence, internal conversion, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.

Quantitative Photophysical Data

The following table summarizes key photophysical data for selected bianthracene derivatives. These values are highly dependent on the solvent and experimental conditions.

| Compound | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Excited State Lifetime (τ) | Solvent | Reference |

| 9,9'-Bianthryl | - | ~433 (T-T absorption) | - | 353 µs (Triplet) | Acetonitrile | [5] |

| 2,9'-Bianthryl | - | ~433 (T-T absorption) | 0.09 | 38.6 ns (Fluorescence) | Acetonitrile | [5] |

| 1,9'-Bianthryl | - | - | 0.54 | 3.6 ns | Cyclohexane | [4] |

| 1,9'-Bianthryl | - | - | - | 12 ns | Dimethylformamide | [4] |

| 9,10-Diphenylanthracene | 373 | 426 | ~1.0 | - | Various | [6] |

Photochemical Properties

The most significant photochemical reaction of bianthracenes is the reversible [4π + 4π] photodimerization (or photocycloaddition). This reaction typically occurs upon irradiation with UV light (>300 nm) and can be reversed by irradiation at a shorter wavelength (<300 nm) or by heating.[2][7]

Photodimerization Pathway

The photodimerization process is believed to proceed through the singlet excited state.[7][8] An excited bianthracene molecule can interact with a ground-state molecule to form an excimer, which is an intermediate that can then lead to the formation of the dimer.[8]

Quantitative Photochemical Data

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific event per photon absorbed.[9]

| Reaction | Compound | Quantum Yield (Φ) | Conditions | Reference |

| Photodimerization | Anthracene-2-sulfonate | 0.05 - 0.5 | In β-CD or γ-CD | [10] |

| Photodimerization | Acenaphthylene | 0.28 | In γ-CD thioether | [10] |

| Photodissociation | Dianthracene | ~0.63 | - | [11] |

| Photodimerization | Tetracene | Proportional to concentration | Dilute, deoxygenated solution | [11] |

| Photodissociation | Di-tetracene | ~0.74 | - | [11] |

Experimental Protocols

Accurate characterization of the requires precise experimental techniques. This section details the methodologies for two fundamental measurements.

Fluorescence Quantum Yield (Φ_f) Measurement (Absolute Method)

The absolute method uses an integrating sphere to capture all photons emitted by the sample, providing a direct measurement of the quantum yield without the need for a reference standard.[12][13]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the bianthracene derivative in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[6]

-

Incident Light Measurement: Place a cuvette containing only the solvent into the sample holder within the integrating sphere. Measure the spectrum of the incident light from the excitation source (e.g., a laser or xenon lamp). This provides the area corresponding to the number of incident photons (S₀).[12]

-

Sample Measurement: Replace the solvent cuvette with the sample cuvette. Measure the scattering and fluorescence spectra. The peak area at the excitation wavelength corresponds to the photons not absorbed by the sample (S₁), and the integrated area of the emission spectrum corresponds to the photons emitted by the sample (S₂).[12]

-

Calculation: The internal quantum yield is calculated using the formula: Φ_f = S₂ / (S₀ - S₁).[12]

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to microseconds.[14][15] It provides information on processes like intersystem crossing and the formation of transient species.[14][16]

Methodology:

-

Pump Pulse Excitation: A high-intensity, ultrashort "pump" laser pulse excites a significant fraction of the molecules in the sample to an excited state.[17]

-

Probe Pulse Measurement: A second, lower-intensity, time-delayed "probe" pulse (often a white light continuum) is passed through the sample. The absorption of this probe pulse is measured by a detector.[17][18]

-

Difference Spectrum: The experiment measures the difference in absorbance (ΔA) of the sample with and without the pump pulse. Positive signals in the ΔA spectrum indicate absorption by the excited species, while negative signals (bleach) correspond to the depletion of the ground state.[17]

-

Time-Resolved Data: By systematically varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be monitored, allowing for the determination of their lifetimes and decay pathways.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. BJOC - Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]

- 13. edinst.com [edinst.com]

- 14. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 15. Transient Absorption Spectroscopy | Universität Tübingen [uni-tuebingen.de]

- 16. m.youtube.com [m.youtube.com]

- 17. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

Charge Transfer Dynamics in 9,9'-Bianthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9'-Bianthracene (BA) is a bichromophoric molecule that serves as a canonical model for studying photoinduced charge transfer processes. In its ground state, the two anthracene moieties are sterically hindered, resulting in a nearly orthogonal arrangement. Upon photoexcitation in polar solvents, BA undergoes a symmetry-breaking charge transfer (SBCT), transitioning from a locally excited (LE) state to a charge-transfer (CT) state. This process, where one anthracene unit effectively donates an electron to the other, is critically influenced by the surrounding solvent environment and has significant implications for the development of novel materials for organic electronics and photosensitizers in drug development. This guide provides an in-depth analysis of the charge transfer dynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

The Mechanism of Symmetry-Breaking Charge Transfer

The central photophysical event in this compound is the transition from a non-polar, locally excited (LE) state to a highly polar, charge-transfer (CT) state. This process is a classic example of twisted intramolecular charge transfer (TICT), where the molecule undergoes a conformational change to facilitate the charge separation.

In the ground state, the two anthracene rings of BA are oriented at approximately a 90-degree angle to each other.[1] Upon absorption of a photon, the molecule is promoted to an excited state that is initially localized on one of the anthracene rings (the LE state).[1] In the presence of a polar solvent, the solvent molecules can reorient around the excited BA molecule. This solvent reorganization stabilizes a more polar electronic configuration, driving the transfer of an electron from one anthracene ring to the other, forming a CT state with a significant dipole moment.[1][2] This charge transfer is a dynamic process, and its rate is intimately linked to the motional dynamics of the surrounding solvent molecules.[1][2]

The efficiency and kinetics of this charge transfer are highly dependent on the polarity of the solvent. In nonpolar solvents, the LE state is more stable, and fluorescence from this state is the dominant relaxation pathway.[3] As the solvent polarity increases, the CT state becomes energetically favorable, leading to a significant red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.[3]

References

Probing the Ultrafast World of 9,9'-Bianthracene Nanoaggregates: A Technical Guide to Exciton Dynamics

For Immediate Release

A Deep Dive into the Photophysical Intricacies of 9,9'-Bianthracene Nanoaggregates, Unveiling the Complex Interplay of Excitons, Charge-Transfer States, and Molecular Architecture.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, exploring the fundamental principles and advanced experimental methodologies concerning exciton dynamics in this compound (BA) nanoaggregates. By synthesizing technical accuracy with field-proven insights, this document aims to elucidate the causality behind experimental choices and provide a robust framework for understanding and manipulating the photophysical properties of these fascinating nanomaterials.

Introduction: The Allure of Twisted Anthracenes in the Nanoscale Realm

This compound (BA) is a captivating molecule composed of two anthracene units linked by a single C-C bond. In its ground state, the two anthracene moieties are nearly orthogonal to each other.[1] This unique twisted geometry profoundly influences its electronic and photophysical properties, particularly upon aggregation into nanoscale structures. When individual BA molecules assemble into nanoaggregates, the intermolecular interactions give rise to a host of complex and often competing excited-state relaxation pathways, including excimer formation, singlet fission, and symmetry-breaking charge separation.[2][3] Understanding and controlling these dynamics are paramount for harnessing BA nanoaggregates in applications ranging from organic electronics and photovoltaics to advanced bio-imaging.[4]

Crafting the Nanoscale Architecture: Synthesis and Characterization of BA Nanoaggregates

The journey into the exciton dynamics of BA nanoaggregates begins with their fabrication and structural characterization. A prevalent and effective method for creating these nanostructures is the reprecipitation technique.[5]

Protocol: Reprecipitation Synthesis of BA Nanoaggregates

-

Stock Solution Preparation: Prepare a dilute stock solution of high-purity this compound in a good solvent, such as tetrahydrofuran (THF). A typical concentration is in the micromolar range.

-

Antisolvent Preparation: Select an antisolvent in which BA is poorly soluble, commonly water.

-

Rapid Injection: Vigorously stir the antisolvent while rapidly injecting a specific volume of the BA stock solution. The sudden change in solvent environment induces the self-assembly of BA molecules into nanoaggregates.

-

Aging: Allow the colloidal suspension to age for a designated period to ensure thermodynamic stability of the nanoaggregates.

-

Characterization: The resulting nanoaggregates, which can be shaped like nanodisks with average diameters around 280 nm, should be characterized using techniques such as Transmission Electron Microscopy (TEM) for morphology and Dynamic Light Scattering (DLS) for size distribution in suspension.[2]

The rationale behind this method lies in the controlled supersaturation of the BA solution, leading to nucleation and growth of nanoaggregates. The final size and morphology can be tuned by varying parameters like the concentration of the stock solution, the solvent/antisolvent ratio, and the injection rate.

The Core of the Matter: Unraveling Exciton Dynamics

Upon photoexcitation, the initial excited state in BA nanoaggregates is a singlet exciton. This localized excitation can then embark on several competing decay pathways, the branching ratios of which are intricately linked to the molecular packing and local environment within the nanoaggregate.

Key Photophysical Processes

-

Excimer Formation: In regions of close intermolecular proximity, an excited BA molecule can interact with a ground-state neighbor to form an excimer. These excimeric states are typically lower in energy and exhibit a broad, structureless, and red-shifted emission compared to the monomer.[2][6] BA nanoaggregates are known to possess broad emission with contributions from both excitonic and long-lived excimeric states.[2][6]

-

Symmetry-Breaking Charge Separation (SB-CS): A fascinating process where, upon photoexcitation, the excitation localizes on one of the two anthracene units, which then undergoes charge transfer in polar environments to form a state with distinct positive and negative anthracene moieties.[1] The formation of this charge-transfer (CT) state is indicated by a significant Stokes shift in polar solvents.[1][7] In some BA crystal structures, particularly those containing highly polar benzonitrile, SB-CS can dominate over other processes.[3][8]

-

Singlet Fission (SF): A spin-allowed process where a singlet exciton converts into two triplet excitons on neighboring chromophores.[9] This phenomenon is of great interest for enhancing solar cell efficiency.[10][11] In solvent-free BA crystals, fast singlet fission occurring in under 2 picoseconds has been observed.[3][8] The interplay between molecular packing and the local electric field can tune the photophysics between singlet fission and SB-CS.[3][8]

-

Singlet-Singlet Annihilation: At high excitation fluences, the interaction of two singlet excitons can lead to the formation of a triplet exciton, providing an alternative pathway for triplet generation.[2][6]

The following diagram illustrates the complex interplay of these excited-state dynamics:

graph Exciton_Dynamics { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes S0 [label="Ground State (S0)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Singlet Exciton (S1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excimer [label="Excimer State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CS [label="Charge-Separated State (CT)", fillcolor="#FBBC05", fontcolor="#202124"]; T1_T1 [label="Triplet Pair (T1 + T1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; T1 [label="Triplet Exciton (T1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S0 -> S1 [label="Photoexcitation"]; S1 -> S0 [label="Fluorescence/Non-radiative Decay"]; S1 -> Excimer [label="Excimer Formation"]; Excimer -> S0 [label="Excimer Emission"]; S1 -> CS [label="SB-CS"]; CS -> S0 [label="Recombination"]; S1 -> T1_T1 [label="Singlet Fission"]; S1 -> T1 [label="Singlet-Singlet Annihilation"]; }

Caption: Competing exciton decay pathways in this compound nanoaggregates.Experimental Probing of Ultrafast Dynamics

To experimentally resolve these complex and often ultrafast processes, a suite of time-resolved spectroscopic techniques is employed. Femtosecond transient absorption (fs-TA) spectroscopy and time-correlated single-photon counting (TCSPC) are two of the most powerful tools in this regard.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Fs-TA spectroscopy is a pump-probe technique that provides invaluable information on the kinetics of excited states on timescales from femtoseconds to nanoseconds.[12][13]

Experimental Protocol: A Step-by-Step Guide to fs-TA

-

Laser Source: An amplified Ti:Sapphire laser system generates ultrashort pulses (e.g., ~40-150 fs) at a high repetition rate (e.g., 1 kHz).[12][14]

-

Beam Splitting: The output beam is split into a high-intensity "pump" beam and a low-intensity "probe" beam.

-

Pump Beam Path: The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., 400 nm, the second harmonic of an 800 nm fundamental) to excite the sample.[2] It is then focused onto the sample cuvette.

-

Probe Beam Path: The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a "white-light continuum," creating a broad spectrum of wavelengths for probing.

-

Time Delay: The pump beam travels through a motorized delay stage, which precisely controls its arrival time at the sample relative to the probe beam.[14]

-

Sample Interaction: The pump pulse excites the sample, and the delayed probe pulse measures the change in absorbance (ΔA) of the excited species. The sample is kept in a rotating or flowing cell to prevent photodegradation.[2][15]

-

Detection: The probe beam is detected by a multichannel detector, such as a CCD camera, to record the transient absorption spectrum at each time delay.[15]

-

Data Analysis: By plotting ΔA as a function of time at specific wavelengths, the kinetics of different excited states can be extracted.

The following diagram illustrates a typical fs-TA experimental workflow:

Caption: Experimental workflow for femtosecond transient absorption (fs-TA) spectroscopy.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution.[16][17] It works by recording the time difference between the excitation pulse and the arrival of the first emitted photon, building up a histogram of photon arrival times over many cycles.[18] This method is crucial for determining the lifetimes of emissive states like the singlet exciton and the excimer.[19][20]

| Parameter | Typical Value in BA Nanoaggregates | Significance |

| Monomer Fluorescence Quantum Yield (in THF) | 0.623[2] | High emission efficiency of the isolated molecule. |

| Nanoaggregate Fluorescence Quantum Yield | 0.171 ± 0.018[2] | Significant quenching upon aggregation due to competing non-radiative pathways. |

| Singlet Fission Timescale (in crystals) | < 2 ps[3][8] | Ultrafast triplet pair formation. |

| Charge Transfer Time (in acetonitrile) | ~0.3-0.4 ps[21] | Rapid formation of the charge-separated state in polar environments. |

Table 1: Key Photophysical Parameters of this compound.

The Influence of Molecular Packing and Environment

The competition between the various decay channels is highly sensitive to the arrangement of BA molecules within the nanoaggregate. For instance, a more ordered packing, as found in some crystalline forms, can facilitate efficient singlet fission.[3][8] Conversely, disorder and the presence of defect sites can act as traps for excitons, influencing their diffusion and promoting excimer formation.[5] The local dielectric environment also plays a critical role. The intercalation of polar solvent molecules into BA single crystals has been shown to switch the dominant photophysical process from singlet fission to symmetry-breaking charge separation.[3][8] This highlights the exquisite tunability of the exciton dynamics in BA assemblies.

The relationship between the nanoaggregate structure and its photophysical response is summarized below:

// Nodes Structure [label="{Nanoaggregate Structure | Molecular Packing | Local Dielectric Environment | Presence of Defects}", fillcolor="#F1F3F4", fontcolor="#202124"]; Dynamics [label="{Dominant Exciton Dynamics | Singlet Fission (SF) | Charge Separation (CS) | Excimer Formation}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Structure:f0 -> Dynamics:f0 [label="Ordered Packing", color="#34A853"]; Structure:f1 -> Dynamics:f1 [label="High Polarity", color="#FBBC05"]; Structure:f2 -> Dynamics:f2 [label="Disorder/Close Proximity", color="#EA4335"]; }

Caption: Influence of nanoaggregate structure on dominant exciton decay pathways.Future Outlook and Applications

The intricate and tunable exciton dynamics of this compound nanoaggregates make them promising candidates for a variety of applications. The potential for efficient singlet fission could be exploited in next-generation organic photovoltaic devices to surpass the Shockley-Queisser limit.[9] The sensitivity of their emission to the local environment could be leveraged in the design of fluorescent probes for bio-imaging and sensing. Furthermore, a deeper understanding of the interplay between molecular packing and photophysics will guide the rational design of new organic materials with tailored optoelectronic properties.

Future research will likely focus on gaining even finer control over the self-assembly process to create nanoaggregates with precisely defined structures and, consequently, predictable and optimized exciton dynamics. The continued development of advanced spectroscopic techniques and theoretical models will be instrumental in unraveling the remaining mysteries of this complex and fascinating system.

References

-

Manna, B., Nandi, A., & Chandrakumar, K. R. S. (2022). Comparative Study of Exciton Dynamics in 9,9′-Bianthracene Nanoaggregates and Thin Films: Observation of Singlet–Singlet Annihilation-Mediated Triplet Exciton Formation. The Journal of Physical Chemistry C, 126(26), 10762–10771. [Link]

-

AUREA Technology. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]

-

Itoh, T., Iimori, T., Takeuchi, S., & Tahara, T. (2009). Femtosecond time-resolved absorption anisotropy spectroscopy on 9,9′-bianthryl: Detection of partial intramolecular charge transfer in polar and nonpolar solvents. The Journal of Chemical Physics, 130(1), 014501. [Link]

-

Itoh, T., Iimori, T., Takeuchi, S., & Tahara, T. (2009). Femtosecond time-resolved absorption anisotropy spectroscopy on 9,9 -bianthryl: Detection of. The Journal of Chemical Physics, 130(1), 014501. [Link]

-

Manna, B., Nandi, A., & Chandrakumar, K. R. S. (2022). Comparative Study of Exciton Dynamics in 9,9′-Bianthracene Nanoaggregates and Thin Films: Observation of Singlet–Singlet Annihilation-Mediated Triplet Exciton Formation. The Journal of Physical Chemistry C. [Link]

-

Kim, T., et al. (2019). Symmetry-breaking charge transfer dynamics of this compound revealed by experiment and theory. EPJ Web of Conferences, 205, 09008. [Link]

-

Itoh, T., Iimori, T., Takeuchi, S., & Tahara, T. (2009). Femtosecond time-resolved absorption anisotropy spectroscopy on 9,9'-bianthryl: detection of partial intramolecular charge transfer in polar and nonpolar solvents. The Journal of Chemical Physics, 130(1), 014501. [Link]

-

University of Notre Dame. (n.d.). Femtosecond Transient Absorption Spectroscopy. Retrieved from [Link]

-

Manna, B., Nandi, A., & Chandrakumar, K. R. S. (2022). Comparative Study of Exciton Dynamics in 9,9′-Bianthracene Nanoaggregates and Thin Films: Observation of Singlet–Singlet Annihilation-Mediated Triplet Exciton Formation. ResearchGate. [Link]

-

Rotomskis, R., et al. (2001). Transient absorption experimental set-up with femtosecond time resolution. Lithuanian Journal of Physics, 41(4-5), 373-379. [Link]

-

Manna, B., & Palit, D. K. (2016). Interplay of exciton–excimer dynamics in 9,10-diphenylanthracene nanoaggregates and thin films revealed by time-resolved spectroscopic studies. Physical Chemistry Chemical Physics, 18(1), 493-504. [Link]

-

Ghosh, S., et al. (2024). Overflowing pile-up effect in the time-correlated single photon counting (TCSPC) technique: a fatal error in the photoluminescence lifetime analysis of nanomaterials. Nanoscale. [Link]

-

Sullivan, C. M., et al. (2024). Polarity of Ordered Solvent Molecules in this compound Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society, 146(50), 34934–34942. [Link]

-

Simtrum. (2020). How to setup Femtosecond pump-probe transient absorption spectroscopy?[Link]

-

Groot, M.-L., & van Grondelle, R. (2012). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 111(1-2), 75–88. [Link]

-

Bae, Y. J., et al. (2018). Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. Journal of the American Chemical Society, 140(46), 15785–15792. [Link]

-

Zhou, J., et al. (2021). Manipulating the Intersystem Crossing Process in Atomically Precise Gold Nanoclusters. The Journal of Physical Chemistry Letters, 12(1), 473–485. [Link]

-

Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]

-

WITec. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]

-

Lee, S. H., et al. (2006). Gas-phase femtosecond transient absorption spectroscopy. Review of Scientific Instruments, 77(7), 073103. [Link]

-

Tanaka, H., et al. (2015). Co-crystals of 9,9′-bianthracene-10,10′-dicarboxylic acid with linear bidentate basic ligand molecules. CrystEngComm, 17(41), 7950-7957. [Link]

-

Kader, S. I., & Wahab, W. S. A. (2023). Studying the Influence of Charge -Transfer Formation on the Fluorescence Spectra of (9,9`-Bianthracene) Compound. Alkut university college journal, 7(2), 106-117. [Link]

-

Manna, B., et al. (2017). Ultrafast Singlet Exciton Fission Dynamics in 9,10-Bis(phenylethynyl)anthracene Nanoaggregates and Thin Films. The Journal of Physical Chemistry C, 121(21), 11090–11101. [Link]

-

Manna, B., & Palit, D. K. (2015). Exciton Dynamics in Anthracene Nanoaggregates. The Journal of Physical Chemistry C, 119(24), 13731–13741. [Link]

-

Sullivan, C. M., et al. (2024). Polarity of Ordered Solvent Molecules in 9,9′-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. [Link]

-

Zhang, Y., et al. (2008). Synthesis and structural characterization of organic semiconductor 9, 9′-bianthracene. ResearchGate. [Link]

-

Wang, S., et al. (2024). On-Surface Synthesis of Anthracene-Fused Zigzag Graphene Nanoribbons from 2,7-Dibromo-9,9′-bianthryl Reveals Unexpected Ring Rearrangements. Journal of the American Chemical Society. [Link]

-

Kim, T., et al. (2019). Symmetry-breaking charge transfer dynamics of this compound revealed by experiment and theory. ResearchGate. [Link]

-

Bae, Y. J., et al. (2018). Efficient Singlet Fission in an Orthogonal Anthracene Dimer Film. ResearchGate. [Link]

-

Wang, S., et al. (2024). On-Surface Synthesis of Anthracene-Fused Zigzag Graphene Nanoribbons from 2,7-Dibromo-9,9'-bianthryl Reveals Unexpected Ring Rearrangements. BORIS Portal. [Link]

-

Greene, F. D., et al. (1978). Photoisomerization of bis(9-anthryl)methane and other linked anthracenes. The role of excimers and biradicals in photodimerization. Semantic Scholar. [Link]

-

Nitani, H., et al. (2019). Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces. Nanoscale, 11(13), 6123-6129. [Link]

-

Smith, M. B., & Michl, J. (2013). Recent Advances in Singlet Fission. Annual Review of Physical Chemistry, 64, 361-386. [Link]

-

Haupt, A., et al. (2005). Single crystals of an ionic anthracene aggregate with a triplet ground state. Nature, 437(7058), 526-529. [Link]

-

Bowen, E. J. (1968). THE PHOTO‐DIMERIZATION AND EXCIMER FLUORESCENCE OF 9‐METHYL ANTHRACENE. ResearchGate. [Link]

-

Macfarlane, R. M., & Philpott, M. R. (1976). Excimer and photochemically induced fluorescence of 9-cyanoanthracene crystals. IBM Research. [Link]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polarity of Ordered Solvent Molecules in this compound Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interplay of exciton–excimer dynamics in 9,10-diphenylanthracene nanoaggregates and thin films revealed by time-resolved spectroscopic studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studying the Influence of Charge -Transfer Formation on the Fluorescence Spectra of (9,9`-Bianthracene) Compound [js.alkutcollege.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 13. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nathan.instras.com [nathan.instras.com]

- 16. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 17. becker-hickl.com [becker-hickl.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Time-Correlated Single Photon Counting - WITec Raman Imaging - Oxford Instruments [raman.oxinst.com]

- 21. researchgate.net [researchgate.net]

Unraveling the Electronic intricacies of 9,9'-Bianthracene: A Theoretical Perspective

A deep dive into the computational analysis of the electronic structure and excited-state dynamics of 9,9'-bianthracene, a molecule renowned for its unique photo-induced symmetry-breaking charge transfer phenomena. This technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the theoretical frameworks and computational methodologies employed to elucidate the complex electronic behavior of this fascinating molecule.

Introduction to this compound

This compound (BA) is a bi-aryl molecule composed of two anthracene units connected by a C-C single bond. In its ground state, the two anthracene rings are sterically hindered, forcing them into a nearly orthogonal conformation.[1] This unique structural arrangement is central to its intriguing photophysical properties. Upon photoexcitation, BA can undergo a symmetry-breaking charge transfer (SBCT) in polar solvents, where an electron transfers from one anthracene moiety to the other, forming a charge-separated state.[1][2] This process is highly dependent on the surrounding solvent environment and has been a subject of extensive theoretical and experimental investigation.

Theoretical Modeling of the Electronic Structure

The electronic structure of this compound has been extensively studied using a variety of quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common approaches for investigating the ground and excited states, respectively.[3][4] These methods provide a balance between computational cost and accuracy, enabling the calculation of key electronic and structural properties.

Ground State Properties

In the ground state (S₀), the two anthracene rings of this compound are calculated to be twisted with a dihedral angle of approximately 90°.[3] This perpendicular arrangement minimizes steric repulsion between the two bulky aromatic systems.

Excited State Dynamics

Upon photoexcitation, the molecule is promoted to an electronically excited state, typically the first singlet excited state (S₁). In nonpolar solvents, the molecule relaxes within a locally excited (LE) state, where the excitation is delocalized over both anthracene moieties. However, in polar solvents, the solvent molecules can stabilize a charge transfer (CT) state through dipole-dipole interactions.[1][2] This leads to the SBCT phenomenon, where the excitation localizes on one of the anthracene rings, which then accepts an electron from the other ring.

The dynamics of this charge transfer process are heavily influenced by the solvent's polarity and its ability to reorganize around the excited molecule.[3][5] Time-resolved spectroscopic studies, complemented by theoretical calculations, have shown that the rate of charge separation correlates with the solvent's orientational relaxation time.[3]

Computational Methodologies

A variety of computational protocols are employed to model the electronic structure and dynamics of this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT is used to optimize the geometry of the ground state and calculate its electronic properties. The B3LYP functional is a popular choice for this purpose, often paired with a basis set like 6-311G(2d,2p).[3][4] To account for the influence of the solvent, a conductor-like polarizable continuum model (CPCM) is often incorporated.[3][4]

For the excited states, TD-DFT is the method of choice. The CAM-B3LYP functional, which is a range-separated hybrid functional, has been shown to provide a good description of charge-transfer states and is frequently used for this compound.[1][3] The basis set employed for TD-DFT calculations is often a slightly smaller one, such as 6-31G(d,p), to manage computational cost.[3]

Quantum Mechanics/Effective Fragment Potential (QM/EFP) Molecular Dynamics

To explicitly model the role of the solvent in the charge transfer dynamics, hybrid QM/EFP molecular dynamics simulations are performed.[1] In this approach, the this compound molecule is treated with a quantum mechanical method (e.g., TD-DFT), while the surrounding solvent molecules are described by a classical effective fragment potential. This allows for a detailed investigation of the solvent fluctuations and their coupling to the electronic states of the solute.[1]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations on this compound and its derivatives.

| Parameter | S₀ State | S₁ State (LE) | Reference |

| Dihedral Angle | ~90° | 63° | [3] |

| Inter-ring C-C Bond Length | 1.497 Å | 1.469 Å | [3] |

| Dipole Moment | ~0 D | ~1 D | [3] |

Table 1: Calculated Structural and Electronic Properties of this compound in the Ground (S₀) and Locally Excited (S₁) States.

| Solvent | Charge Separation Time | Reference |

| Acetonitrile | 0.7 ps | [3] |

| Dimethylformamide (DMF) | 1.6 ps | [3] |

| Methanol | 13 ps | [3] |

Table 2: Experimentally Observed and Theoretically Correlated Charge Separation Times for this compound in Various Polar Solvents.

Visualizing the Process

The following diagrams illustrate the key processes and workflows involved in the theoretical study of this compound's electronic structure.

References

- 1. epj-conferences.org [epj-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Symmetry-breaking charge transfer dynamics of 9,9’-bianthracene revealed by experiment and theory | EPJ Web of Conferences [epj-conferences.org]

An In-depth Technical Guide to the Discovery and History of 9,9'-Bianthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9'-Bianthracene, a polycyclic aromatic hydrocarbon (PAH) composed of two anthracene units linked at their 9-positions, has garnered significant interest in various fields of chemistry and materials science. Its unique photophysical properties, including strong luminescence and solvent-dependent fluorescence, make it a valuable compound for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a precursor for advanced materials like graphene nanoribbons. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key physicochemical properties of this compound, tailored for researchers and professionals in drug development and materials science.

Historical Discovery and Synthesis

The definitive first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, early investigations into the chemistry of anthracene and its derivatives in the late 19th and early 20th centuries likely led to its preparation. One of the earliest and most classical methods for the synthesis of biaryl compounds is the Ullmann reaction , first reported by Fritz Ullmann in 1901.[1] This reaction, involving the copper-mediated coupling of aryl halides, has been a cornerstone of synthetic organic chemistry for over a century and represents a plausible early route to this compound.[1][2]

Modern synthetic approaches have provided more efficient and versatile methods for the preparation of this compound and its derivatives. These include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling , which offers high yields and functional group tolerance.[3][4]

Key Synthetic Pathways

Several synthetic routes to this compound have been established, with the Ullmann coupling and Suzuki-Miyaura coupling being the most prominent. A one-step synthesis from anthraquinone has also been reported.

Experimental Protocols

Ullmann Coupling of 9-Bromoanthracene

This protocol describes a general procedure for the synthesis of this compound via the Ullmann homocoupling of 9-bromoanthracene.

Materials:

-

9-Bromoanthracene

-

Copper powder (activated)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, combine 9-bromoanthracene and a stoichiometric excess of activated copper powder.

-

Add a high-boiling point solvent to the flask.

-

Flush the flask with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture to a high temperature (typically > 200 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper and copper salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Properties

This compound is a light yellow to green crystalline solid with a high melting point. Its most notable feature is its strong fluorescence, which is highly sensitive to the polarity of its environment.

Photophysical Properties

The photophysical properties of this compound are dominated by the formation of a twisted intramolecular charge-transfer (TICT) excited state, particularly in polar solvents. Upon photoexcitation in nonpolar solvents, it exhibits a structured fluorescence spectrum characteristic of a locally excited state. In polar solvents, the fluorescence spectrum becomes broad, unstructured, and significantly red-shifted. This is accompanied by a decrease in the fluorescence quantum yield and an increase in the fluorescence lifetime, indicative of the formation of a stabilized charge-transfer state. [5][6]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

|---|---|---|---|---|---|

| Cyclohexane | 2.02 | ~360, 380, 400 | ~410, 430, 455 | High | Short |

| Toluene | 2.38 | ~360, 380, 400 | ~420, 445 (broad) | Moderate | - |

| Dichloromethane | 8.93 | ~360, 380, 400 | ~480 (broad) | Low | - |

| Acetonitrile | 37.5 | ~360, 380, 400 | ~500 (broad) | Very Low | Long |

| Ethanol | 24.5 | ~360, 380, 400 | ~510 (broad) | Very Low | Long |

Note: The exact values can vary depending on the specific experimental conditions and literature source. The table provides a qualitative and comparative summary.

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra of this compound are complex due to the overlapping signals of the aromatic protons and carbons. The high degree of symmetry in the molecule simplifies the spectra to some extent. The chemical shifts are consistent with a polycyclic aromatic hydrocarbon structure. [7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for C-H stretching of aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and out-of-plane C-H bending vibrations (below 900 cm⁻¹), which are typical for substituted anthracenes. [8][9]

-

Mass Spectrometry: The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (C₂₈H₁₈, MW ≈ 354.44 g/mol ). The fragmentation pattern is characteristic of stable aromatic systems, with limited fragmentation under standard electron ionization (EI) conditions. [9]

Applications in Research and Development

The unique properties of this compound and its derivatives have led to their use in several areas of research and development:

-

Organic Electronics: Due to its high fluorescence quantum yield in the solid state and its ability to form stable amorphous films, this compound derivatives are investigated as blue-emitting materials and hosts in OLEDs. [5]* Materials Science: this compound and its halogenated derivatives serve as important precursors for the bottom-up synthesis of atomically precise graphene nanoribbons. [10][11]* Fluorescent Probes: The sensitivity of its fluorescence to the local environment makes this compound a scaffold for the design of fluorescent probes for sensing and imaging applications.

Conclusion

This compound, a molecule with a rich, albeit not fully documented, history, continues to be a subject of significant scientific interest. From its likely origins in early 20th-century synthetic chemistry to its modern applications in cutting-edge materials science, its unique structural and photophysical properties have captivated chemists for generations. This technical guide has provided a comprehensive overview of its discovery, synthesis, and key characteristics, offering a valuable resource for researchers and professionals working with this fascinating molecule.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epj-conferences.org [epj-conferences.org]

- 7. benchchem.com [benchchem.com]